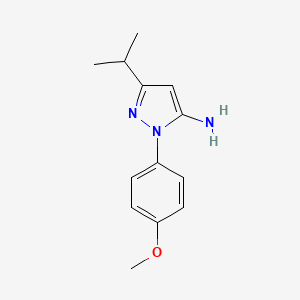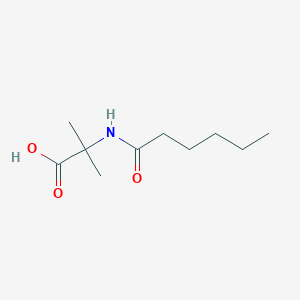
Acetamide, N,N'-(1-phenyl-1,2-ethanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diacetyl-1-phenylethylenediamine is an organic compound with the molecular formula C12H16N2O2 It is a derivative of 1-phenylethylenediamine, where both amine groups are acetylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-1-phenylethylenediamine typically involves the acetylation of 1-phenylethylenediamine. One common method is to react 1-phenylethylenediamine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Diacetyl-1-phenylethylenediamine are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and scalability.
化学反応の分析
Types of Reactions
N,N’-Diacetyl-1-phenylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N,N’-diacetyl-1-phenylethylenediamine oxides.
Reduction: Reduction reactions can convert the acetyl groups back to amine groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-diacetyl-1-phenylethylenediamine oxides, while reduction would produce 1-phenylethylenediamine.
科学的研究の応用
N,N’-Diacetyl-1-phenylethylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials.
作用機序
The mechanism by which N,N’-Diacetyl-1-phenylethylenediamine exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for enzymes involved in acetylation and deacetylation reactions. These interactions can influence various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
N,N’-Diphenylethylenediamine: This compound has phenyl groups instead of acetyl groups and is used in different chemical reactions and applications.
N,N’-Dimethylethylenediamine: This compound features methyl groups instead of acetyl groups and is used as a chelating agent in metal complexes.
Uniqueness
N,N’-Diacetyl-1-phenylethylenediamine is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This makes it suitable for particular applications in research and industry that other similar compounds may not fulfill.
特性
CAS番号 |
53641-61-5 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
N-(2-acetamido-2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-8-12(14-10(2)16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,13,15)(H,14,16) |
InChIキー |
CSYQJHMSFCMCEQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(C1=CC=CC=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8672401.png)






![Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]-](/img/structure/B8672441.png)



![N-({2-chloro-5-[3-(methyloxy)propyl]phenyl}methyl)cyclopropanamine](/img/structure/B8672471.png)
